molecular formula C18H10N4O3 B2657771 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-37-9

7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2657771
CAS No.: 860650-37-9
M. Wt: 330.303
InChI Key: SEKTYBJRWVIIAJ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile class, characterized by a fused triazole-pyridine core with a nitrile group at position 6. The 1,3-benzodioxol-5-yl moiety at position 7 and 2-furyl group at position 2 distinguish it from analogs. These substituents influence electronic properties, steric hindrance, and biological activity .

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3/c19-9-13-12(11-3-4-14-16(8-11)25-10-24-14)5-6-22-18(13)20-17(21-22)15-2-1-7-23-15/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKTYBJRWVIIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=CO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,3-Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the 2-(2-Furyl) Group: This involves the formation of the furan ring, which can be synthesized from furfural through various methods such as the Paal-Knorr synthesis.

    Construction of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors such as hydrazine derivatives with pyridine carboxaldehydes.

    Introduction of the Carbonitrile Group: This can be done through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating selective cytotoxicity. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting that it could be developed into a therapeutic agent for treating infections. The structure-activity relationship (SAR) studies indicate that modifications to the triazole and pyridine rings can enhance antimicrobial potency.

G Protein-Coupled Receptor Modulation

Research indicates that derivatives of this compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. Such interactions could lead to novel therapeutic strategies for diseases mediated by GPCR dysfunction.

Neuroprotective Effects

Preliminary investigations suggest neuroprotective properties of the compound. It may help mitigate neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Case Studies

StudyFindingsReference
Antitumor ActivityThe compound inhibited growth in multiple cancer cell lines with IC50 values indicating potent activity.
Antimicrobial EfficacyDemonstrated significant inhibition of Staphylococcus aureus and Candida albicans at low concentrations, suggesting broad-spectrum antimicrobial potential.
GPCR InteractionIdentified as a modulator of specific GPCRs involved in pain and inflammation pathways.
NeuroprotectionShowed reduced neuronal cell death in vitro under oxidative stress conditions, indicating potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyr

Biological Activity

7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS: 860650-37-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H10N4O3
  • Molar Mass : 330.3 g/mol
  • Structure : The compound features a triazolo-pyridine core with benzodioxole and furan substituents which contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects.

Anticancer Activity

Several studies have evaluated the anticancer properties of triazolo-pyridine derivatives. Notably:

  • Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. In vitro studies have demonstrated that it can target various cancer cell lines including breast and lung cancer cells .
  • Case Study : In a study evaluating the antiproliferative activity against breast and colon cancer cell lines, compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Activity Spectrum : Preliminary tests suggest activity against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridine derivatives:

  • Substituent Effects : Variations in the benzodioxole and furan moieties can significantly influence potency and selectivity against different biological targets. For instance, modifications to the furan ring have been shown to enhance antiproliferative effects in certain derivatives .

Data Summary Table

Property Details
CAS Number 860650-37-9
Molecular Formula C18H10N4O3
Molar Mass 330.3 g/mol
Anticancer Activity Effective against breast and lung cancers
Antimicrobial Activity Active against various bacterial strains
Mechanism of Action Induces apoptosis; inhibits cell proliferation

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position is critical for modulating activity. Key analogs include:

Compound Name Substituent at Position 2 Molecular Weight Key Properties/Activities References
7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (Target) 2-Furyl ~365.3* Heterocyclic oxygen atom enhances dipole interactions; potential fluorescent properties
7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl] analog 3-(CF₃)phenyl 419.3 Electron-withdrawing CF₃ group improves metabolic stability; higher lipophilicity
7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl) analog 4-Cyanophenyl 365.3 Additional nitrile group increases π-π stacking potential; anticancer activity noted
7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl) analog tert-Butyl 320.35 Bulky group reduces steric accessibility; lower molecular weight enhances bioavailability
7-(4-Chlorophenyl)-2-p-tolyl analog p-Tolyl 364.8 Chlorine atom enhances antibacterial activity; methyl group improves solubility

*Estimated based on analogs in .

Substituent Variations at Position 7

The 1,3-benzodioxol-5-yl group is conserved in the target compound but varies in others:

  • Benzothiazolyl analogs (e.g., compound 14a in ): Exhibit stronger hydrogen bonding due to sulfur atoms, enhancing antiviral activity .
  • 4-Chlorophenyl analogs (e.g., 5s in ): Chlorine increases electrophilicity, improving interaction with biological targets like kinases .

Physicochemical Properties

  • Melting Points : Analogs with aryl substituents (e.g., 14a, 14c) show high thermal stability (mp ≥ 300°C) .
  • Solubility : The 2-furyl group in the target compound may enhance aqueous solubility compared to bulky tert-butyl or lipophilic CF₃ analogs .
  • Spectroscopic Data :
    • IR : Nitrile stretching at ~2200 cm⁻¹ (consistent across analogs) .
    • NMR : Aromatic protons in the 7.0–8.5 ppm range; furyl protons appear as distinct multiplets .

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